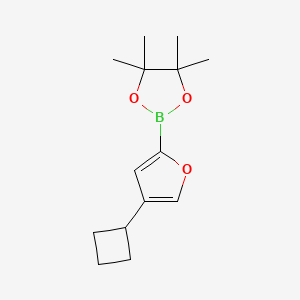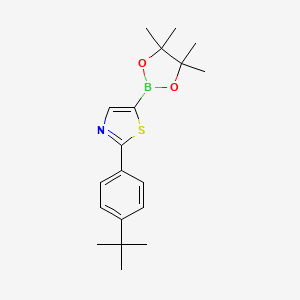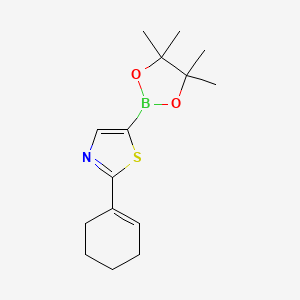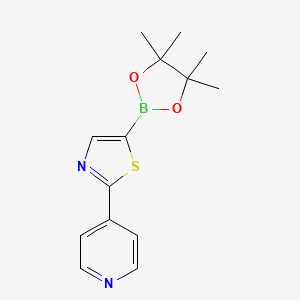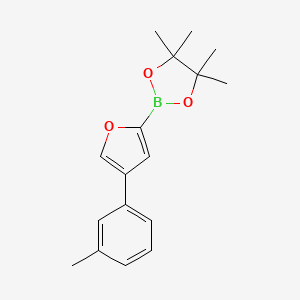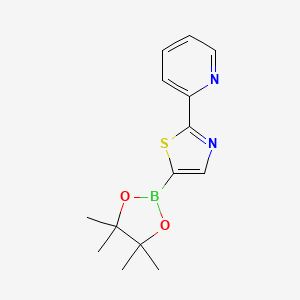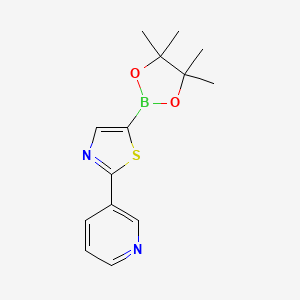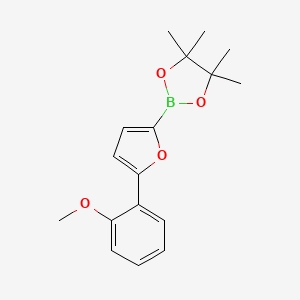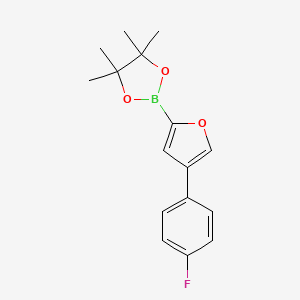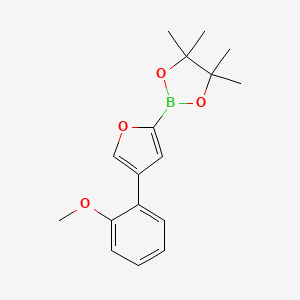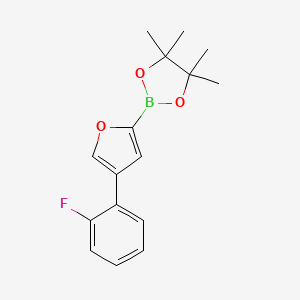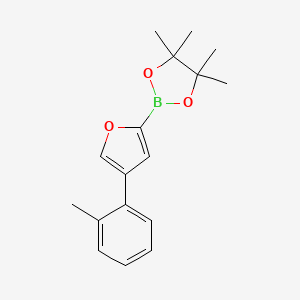
4-(4-Tolyl)furan-2-boronic acid pinacol ester
Übersicht
Beschreibung
4-(4-Tolyl)furan-2-boronic acid pinacol ester (4-TFBP) is a versatile building block for organic synthesis, and has been used in a variety of applications in the fields of organic chemistry, materials science and biochemistry. 4-TFBP is a boronic ester derivative of 4-tolylfuran, and is used as a reagent for the synthesis of a variety of compounds. It is also used in the preparation of polymers-based materials, and has potential applications in the fields of drug delivery, imaging and diagnostics.
Wirkmechanismus
The mechanism of action of 4-(4-Tolyl)furan-2-boronic acid pinacol ester is not yet fully understood. However, it is believed that the boronic acid moiety of 4-(4-Tolyl)furan-2-boronic acid pinacol ester acts as a Lewis acid, which can react with a variety of substrates to form a variety of products. For example, 4-(4-Tolyl)furan-2-boronic acid pinacol ester can react with amines to form amides, or with alcohols to form ethers. In addition, the pinacol ester moiety of 4-(4-Tolyl)furan-2-boronic acid pinacol ester can react with a variety of nucleophiles, such as thiols, to form thioethers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Tolyl)furan-2-boronic acid pinacol ester are not yet fully understood. However, it is believed that 4-(4-Tolyl)furan-2-boronic acid pinacol ester may have potential applications in the fields of drug delivery, imaging and diagnostics. In particular, 4-(4-Tolyl)furan-2-boronic acid pinacol ester has been used in the preparation of nanoparticles for use in drug delivery and imaging.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Tolyl)furan-2-boronic acid pinacol ester in laboratory experiments include its availability, low cost, and the versatility of its reaction conditions. In addition, 4-(4-Tolyl)furan-2-boronic acid pinacol ester is relatively easy to handle and is relatively stable in air. The main limitation of 4-(4-Tolyl)furan-2-boronic acid pinacol ester is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future applications of 4-(4-Tolyl)furan-2-boronic acid pinacol ester are numerous. For example, 4-(4-Tolyl)furan-2-boronic acid pinacol ester could be used in the development of new drug delivery systems, imaging agents, and materials for use in biotechnology. In addition, 4-(4-Tolyl)furan-2-boronic acid pinacol ester could be used in the synthesis of a variety of compounds, such as small molecules, peptides and proteins. Finally, 4-(4-Tolyl)furan-2-boronic acid pinacol ester could be used in the preparation of nanoparticles for use in drug delivery and imaging.
Synthesemethoden
4-(4-Tolyl)furan-2-boronic acid pinacol ester can be synthesized from 4-tolylfuran and pinacolboronic acid in the presence of a base and a catalyst. The reaction is typically carried out in a solvent such as dichloromethane at room temperature. The reaction is catalyzed by a palladium-based catalyst, such as palladium acetate, and the reaction is typically complete within a few hours. The product is purified by column chromatography and the yield of the reaction is usually in the range of 70-80%.
Wissenschaftliche Forschungsanwendungen
4-(4-Tolyl)furan-2-boronic acid pinacol ester has been used in a number of scientific research applications, such as in the synthesis of polymers-based materials, drug delivery systems, and imaging agents. It has also been used as a reagent in the synthesis of a variety of compounds, including small molecules, peptides and proteins. In addition, 4-(4-Tolyl)furan-2-boronic acid pinacol ester has been used in the preparation of nanoparticles for use in drug delivery and imaging.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)furan-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12-6-8-13(9-7-12)14-10-15(19-11-14)18-20-16(2,3)17(4,5)21-18/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGUHHEMVUAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145607 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)-2-furanyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tolyl)furan-2-boronic acid pinacol ester | |
CAS RN |
2096339-63-6 | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)-2-furanyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)-2-furanyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



